(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide
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Overview
Description
3-[(E)-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA typically involves the condensation of 5-(2-chlorophenyl)furan-2-carbaldehyde with 1-phenylthiourea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The process would also involve rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine and thiol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine and thiol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-[(E)-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA
- 3-[(E)-{[5-(2-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA
- 3-[(E)-{[5-(2-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA
Uniqueness
3-[(E)-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLTHIOUREA is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C18H14ClN3OS |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
1-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H14ClN3OS/c19-16-9-5-4-8-15(16)17-11-10-14(23-17)12-20-22-18(24)21-13-6-2-1-3-7-13/h1-12H,(H2,21,22,24)/b20-12+ |
InChI Key |
CMHZZRBTBSCYCJ-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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